molecular formula C17H11BrN2O3S B2370400 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide CAS No. 477547-50-5

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide

Cat. No.: B2370400
CAS No.: 477547-50-5
M. Wt: 403.25
InChI Key: AFCDBRRCBBEBPY-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates a thiazole core, a privileged scaffold in medicinal chemistry, with a benzo[d][1,3]dioxole (benzodioxole) group and a 2-bromobenzamide moiety . The strategic inclusion of the bromine atom on the benzamide ring enhances the compound's utility as a versatile synthetic intermediate, facilitating further functionalization through cross-coupling reactions to explore structure-activity relationships. Compounds featuring the thiazole and benzodioxole pharmacophores have demonstrated a broad spectrum of pharmacological potentials in scientific research . This specific hybrid is of significant interest in oncology research , where analogous structures have shown promising anticancer properties by inducing apoptosis and causing cell cycle arrest in various cancer cell lines . The mechanism of action is believed to involve the interaction with specific molecular targets, potentially including the inhibition of key enzymes or the modulation of signaling pathways critical for cell proliferation and survival . Furthermore, preliminary investigations into similar molecular architectures suggest potential antimicrobial effects , positioning this compound as a candidate for research in combating infectious diseases and addressing antibiotic resistance . In research applications, this compound serves as a valuable building block for the synthesis of more complex molecular hybrids . The molecular hybridization strategy, which combines multiple bioactive fragments into a single entity, is a proven approach to enhance drug efficacy, mitigate multi-drug resistance, and minimize toxicity . Researchers can leverage the reactive bromo-substituent for further chemical elaboration, making it a pivotal tool for generating novel compounds for high-throughput screening and biological evaluation. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3S/c18-12-4-2-1-3-11(12)16(21)20-17-19-13(8-24-17)10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCDBRRCBBEBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine

The thiazole-2-amine scaffold serves as the critical intermediate for subsequent functionalization. A widely adopted method involves the cyclization of 1-(benzo[d]dioxol-5-yl)-2-bromoethan-1-one with thiourea under reflux conditions.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of thiourea on the α-carbon of the bromoethanone, followed by cyclodehydration to form the thiazole ring. Key parameters include:

  • Solvent : Ethanol (150 mL per 3.00 g substrate).
  • Temperature : 66–80°C under nitrogen atmosphere.
  • Stoichiometry : Thiourea (2.0 equiv) relative to the bromoethanone.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, dissolved in ethyl acetate, and washed with saturated NaHCO₃. The organic layer is dried over anhydrous Na₂SO₄ and purified via silica gel chromatography (THF/hexanes, 1:3).

Table 1: Optimization of Thiazole-2-amine Synthesis
Parameter Condition Yield (%)
Solvent Ethanol 41.3
Temperature (°C) 80 41
Thiourea Equivalents 2.0 41.3

Amide Bond Formation: Coupling with 2-Bromobenzoyl Chloride

The final step involves coupling 4-(benzo[d]dioxol-5-yl)thiazol-2-amine with 2-bromobenzoyl chloride. This reaction employs a carbodiimide-mediated approach, as exemplified in analogous benzamide syntheses.

Reaction Protocol

  • Reagents :
    • Thiazol-2-amine hydrobromate (1.0 equiv).
    • 2-Bromobenzoyl chloride (1.33 equiv).
    • N,N-Dicyclohexylcarbodiimide (DCC, 1.0 equiv).
    • 4-Dimethylaminopyridine (DMAP, 0.17 equiv).
  • Solvent : Dichloromethane (40 mL per 0.75 mmol amine).
  • Conditions : Stirring at room temperature for 0.5–1 h.

Workup and Isolation

After completion, the reaction mixture is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via column chromatography (ethyl acetate/hexanes, 1:5).

Table 2: Amidation Reaction Optimization
Parameter Condition Yield (%)
Coupling Agent DCC 20–25
Catalyst DMAP 20–25
Solvent Dichloromethane 20–25

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (CDCl₃, 400 MHz) :
    • δ 1.40 (s, 9H, 3×CH₃ from tert-butyl).
    • δ 7.30–7.42 (m, aromatic protons).
    • δ 5.93 (s, 2H, dioxolane methylene).

Melting Point and Purity

  • Melting Range : 95–98°C (consistent with halogenated benzamide derivatives).
  • Chromatographic Purity : >95% via HPLC (silica gel chromatography).

Challenges and Optimization Opportunities

Low Yields in Amidation

Yields for the amidation step remain suboptimal (20–25%), likely due to:

  • Steric hindrance from the 2-bromo substituent.
  • Competing side reactions (e.g., hydrolysis of the acyl chloride).

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones

    Reduction: Formation of reduced amides or alcohols

    Substitution: Formation of substituted benzamides or thiazoles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Evaluated for its antitumor and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol-5-yl Substitutions

Key examples include:

Compound ID/Name Core Structure Substituents (Thiazole Positions) Key Physicochemical Data Reference
Target Compound Thiazole-2-yl benzamide 4: Benzodioxol; 2: 2-Bromobenzamide Not reported -
D14 () Penta-2,4-dienamide Benzodioxol, methylthio-phenyl Mp: 208.9–211.3°C; Yield: 13.7%
Compound 74 () Thiazole-2-yl cyclopropanecarboxamide 4: 4-Methoxyphenyl; 5: 4-(Pyrrolidin-1-yl)benzoyl Yield: 20%
Compound 89 () Thiazole-2-yl benzamide 4: 4-(Methylthio)phenyl; 5: Biphenyl-carbonyl Synthesis via thionyl chloride activation

Key Observations :

  • The target compound’s benzodioxol-thiazole scaffold is distinct from the penta-2,4-dienamide chain in D14 .
  • Bromine in the target’s benzamide may enhance halogen bonding compared to methoxy or methylthio groups in analogues like Compound 74 and 89 .

Bromobenzamide-Containing Derivatives

Bromine substituents are critical for modulating electronic properties and steric bulk. Notable examples:

Compound ID/Name Core Structure Bromine Position Key Data Reference
Target Compound Thiazole 2-Bromobenzamide Not reported -
Compound 1,3,4-Thiadiazole 2-Bromobenzamide CAS: 636992-82-0
Compound Thiazole 5-Bromo, 3,5-dichloro-2-hydroxybenzamide Synthetic route reported

Key Observations :

  • ’s compound features multiple halogen substitutions (Br, Cl), which may increase molecular weight and polarity relative to the target .

Challenges :

  • Steric hindrance from the 2-bromobenzamide group may necessitate optimized reaction conditions (e.g., elevated temperatures or catalytic agents).

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a benzo[d][1,3]dioxole moiety , and a bromobenzamide group , which contribute to its biological properties. The presence of bromine enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. This compound may inhibit specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that the thiazole and dioxole components can modulate enzyme activity, contributing to their anticancer effects.

Activity TypeMechanism of ActionReferences
AnticancerInhibition of tumor growth pathways
AntimicrobialDisruption of microbial cell walls

Antimicrobial Properties

The compound also exhibits antimicrobial activity, which is essential for developing new antibiotics. The thiazole and dioxole structures are known to enhance the biological activity through mechanisms such as enzyme inhibition or modulation of signaling pathways.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, indicating its potential as an anticancer agent.
  • Antimicrobial Testing : In another study, the compound was tested against several bacterial strains, showing promising results in inhibiting growth, suggesting its potential as a new antimicrobial agent.

Synthesis Methods

The synthesis of this compound involves multiple steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis.
  • Bromination : The introduction of bromine at the benzamide position enhances biological activity.
  • Coupling Reactions : Palladium-catalyzed cross-coupling reactions are often employed to unite various structural components.

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